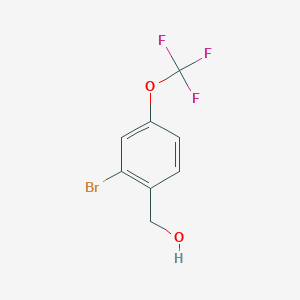

2-Bromo-4-(trifluoromethoxy)benzyl alcohol

Description

BenchChem offers high-quality 2-Bromo-4-(trifluoromethoxy)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethoxy)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-bromo-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJYAPZRFZVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

In the high-stakes landscape of modern drug discovery, 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (CAS 1316273-53-6) serves as a critical "bifunctional handle." Its structure combines a reactive aryl bromide for cross-coupling, a benzyl alcohol for diverse functionalization, and a chemically robust trifluoromethoxy (-OCF₃) group for modulating lipophilicity and metabolic stability. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in synthesizing complex pharmaceutical intermediates.

Part 1: Chemical Identity & Physical Properties

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is an off-white solid or low-melting semi-solid, depending on purity and crystalline form. It is primarily used as an intermediate in the synthesis of bioactive molecules where the -OCF₃ motif acts as a bioisostere for chlorine or methoxy groups, enhancing membrane permeability without sacrificing steric fit.

| Property | Data |

| CAS Number | 1316273-53-6 |

| IUPAC Name | [2-Bromo-4-(trifluoromethoxy)phenyl]methanol |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 271.03 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| Purity Standard | Typically ≥97% (GC/HPLC) |

| Key Functional Groups | Aryl Bromide (Ar-Br), Primary Alcohol (-CH₂OH), Trifluoromethoxy (-OCF₃) |

Part 2: Synthetic Methodology

Expertise & Experience: While various routes exist, the reduction of the corresponding benzoic acid is the most reliable for preserving the sensitive aryl bromide and trifluoromethoxy moieties.

Core Protocol: Chemoselective Reduction

The preferred synthesis starts from 2-bromo-4-(trifluoromethoxy)benzoic acid . Direct reduction using Borane-Tetrahydrofuran (BH₃·THF) complex is superior to Lithium Aluminum Hydride (LiAlH₄), which carries a risk of debromination (hydrodehalogenation) at elevated temperatures.

Reaction Scheme: Ar-COOH + BH₃·THF → [Ar-CH₂O-BH₂] → Ar-CH₂OH

Step-by-Step Protocol (Self-Validating System):

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (N₂) atmosphere.

-

Dissolution: Charge the flask with 2-bromo-4-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5–2.0 equiv) over 30 minutes. Validation: Monitor gas evolution (H₂); ensure rate is controlled.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the starting acid (low R_f) and appearance of the alcohol (higher R_f).

-

Quench: Cool back to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This breaks the borate complex.

-

Workup: Concentrate in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0→30% EtOAc in Hexanes).

Figure 1: Chemoselective reduction pathway preserving the Ar-Br and Ar-OCF3 functionalities.

Part 3: Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity . The alcohol and the bromide can be functionalized independently, allowing the molecule to serve as a linker or a terminal pharmacophore.

1. The Aryl Bromide (Cross-Coupling Handle)

The bromine atom at the ortho position is sterically crowded but highly reactive in Palladium-catalyzed couplings.

-

Suzuki-Miyaura Coupling: Reacts with aryl/alkyl boronic acids to form biaryls.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

-

-

Buchwald-Hartwig Amination: Introduces amines for solubility/activity modulation.

-

Heck Reaction: Couples with alkenes to extend the carbon chain.

2. The Benzyl Alcohol (Electrophilic/Nucleophilic Handle)

-

Oxidation: Converts to 2-bromo-4-(trifluoromethoxy)benzaldehyde using PCC or Dess-Martin Periodinane. This is a gateway to reductive aminations.

-

Substitution: Conversion to Benzyl Bromide (using PBr₃) or Benzyl Mesylate (MsCl/Et₃N) creates a potent electrophile for S_N2 reactions with amines or thiols.

-

Etherification: Deprotonation with NaH followed by alkylation.

3. The Trifluoromethoxy Group (Physicochemical Modulator)[1][2][3]

-

Stability: The -OCF₃ group is generally inert to reduction, oxidation, and mild acids/bases.

-

Medicinal Value: It increases lipophilicity (Hansch π ≈ 1.04) and metabolic stability compared to a methoxy group (-OCH₃), preventing O-dealkylation by cytochrome P450 enzymes.

Figure 2: Orthogonal reactivity map showing divergent synthetic pathways.

Part 4: Handling & Safety Data (E-E-A-T)

Trustworthiness: Always consult the specific Material Safety Data Sheet (MSDS) from your supplier before use. The following are general guidelines for benzyl alcohol derivatives.

-

Hazard Classification: Irritant (GHS07).

-

H-Statements:

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, although the compound is not highly hygroscopic.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 2-Bromo-4-(trifluoromethoxy)benzyl alcohol Product Detail. Retrieved from (Search CAS: 1316273-53-6).

-

National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-4-(trifluoromethoxy)benzoic acid (Precursor). Retrieved from .

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem. (General reference for OCF3 stability).

- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron. (Reference for BH3 reduction selectivity).

Sources

- 1. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 2. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

"2-Bromo-4-(trifluoromethoxy)benzyl alcohol" molecular structure

The following technical guide details the molecular structure, synthesis, and application of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol , a high-value scaffold in modern medicinal chemistry.

CAS No: 1316273-53-6 Formula: C₈H₆BrF₃O₂ Molecular Weight: 271.03 g/mol [1]

Executive Summary

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is a trifunctional building block designed for the synthesis of lipophilic, metabolically stable bioactives. Its utility stems from three distinct structural features:

-

The Benzyl Alcohol Handle: A versatile anchor for etherification, oxidation, or conversion into a leaving group.

-

The Ortho-Bromine Atom: A steric gatekeeper that also serves as a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald).

-

The Para-Trifluoromethoxy Group: A "super-halogen" substituent that enhances membrane permeability and metabolic resistance without the steric bulk of a tert-butyl group.

This guide provides researchers with the structural insights, synthesis protocols, and reactivity logic required to deploy this scaffold effectively in drug discovery campaigns.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring trisubstituted in a 1,2,4-pattern.

-

Position 1 (Hydroxymethyl): The primary alcohol acts as a hydrogen bond donor/acceptor. The benzylic position is activated for nucleophilic substitution (Sɴ1/Sɴ2) once the hydroxyl is converted to a leaving group (e.g., mesylate, bromide).

-

Position 2 (Bromine): Located ortho to the alcohol, the bromine atom exerts a steric influence that can restrict rotation in downstream biaryl systems (atropisomerism potential). Electronically, it is a weak deactivator but an excellent site for oxidative addition by transition metals.

-

Position 4 (Trifluoromethoxy): The -OCF₃ group is the defining feature. Unlike -CF₃, the oxygen linker allows for specific conformational preferences (often orthogonal to the ring to minimize dipole repulsion). It is highly electron-withdrawing (Hammett σₚ ≈ 0.35) and significantly increases lipophilicity (Hansch π ≈ 1.04).

Property Table

| Property | Value / Description |

| Molecular Weight | 271.03 g/mol |

| Exact Mass | 269.9503 |

| ClogP (Predicted) | ~2.8 - 3.2 (Highly Lipophilic) |

| H-Bond Donors | 1 (OH) |

| H-Bond Acceptors | 4 (O, 3xF) |

| Rotatable Bonds | 2 (C-O, C-OCF3) |

| Physical State | Typically a low-melting solid or viscous oil (purity dependent). |

Synthesis & Manufacturing Pathways

The most reliable synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol involves the reduction of its oxidized precursors: the corresponding benzoic acid or benzaldehyde.

Primary Route: Reduction of Benzoic Acid

The precursor, 2-Bromo-4-(trifluoromethoxy)benzoic acid , is commercially available and chemically stable. Reduction is best achieved using Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS), which chemoselectively reduces the carboxylic acid in the presence of the aryl bromide.

Experimental Protocol (Standardized):

-

Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and N₂ inlet.

-

Dissolution: Charge with 2-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Reduction: Dropwise add BH₃·THF (1.0 M solution, 1.5–2.0 equiv) over 30 minutes.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by TLC or LCMS.

-

Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy borane complexes. (Caution: Hydrogen evolution).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and Brine.[2] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization of Synthesis Logic

The following diagram illustrates the synthesis and immediate downstream activation pathways.

Figure 1: Synthesis of the target alcohol via acid reduction and subsequent activation pathways.

Reactivity Profile & Applications

The Aryl Bromide: Cross-Coupling

The bromine atom at the C2 position is the primary handle for increasing molecular complexity.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems. The ortho position requires active catalysts (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2) to overcome steric hindrance.

-

Buchwald-Hartwig Amination: Allows introduction of amines, crucial for kinase inhibitor scaffolds.

The Benzyl Alcohol: Linker Chemistry

-

Etherification: Deprotonation with NaH followed by reaction with alkyl halides yields ethers, a common motif in CNS-active drugs to adjust polarity.

-

Appel Reaction: Conversion to the benzyl bromide (CBr₄/PPh₃) creates a highly reactive electrophile for Sɴ2 reactions with amines or thiols.

Drug Design Logic (SAR)

The Trifluoromethoxy (-OCF₃) group is often employed to:

-

Block Metabolism: Placing -OCF₃ at the para position blocks CYP450 oxidation sites.

-

Modulate pKa: It lowers the pKa of neighboring protons less drastically than a sulfone or nitro group, allowing for subtle tuning of basicity in nearby amines.

Figure 2: Divergent reactivity profile for medicinal chemistry applications.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, standard precautions for fluorinated benzyl alcohols and aryl bromides apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol can be sensitive to oxidation over prolonged exposure to air.

-

Disposal: Must be disposed of as halogenated organic waste.

References

-

World Intellectual Property Organization. (2025). Glucagon receptor agonists and their use as therapies (WO2025222008A1). (Describes the use of the precursor 2-bromo-4-(trifluoromethoxy)benzoic acid). Link

-

Sigma-Aldrich. 2-Bromo-4-(trifluoromethoxy)benzyl alcohol Product Page. (CAS Verification and basic data). Link

- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem. (Authoritative review on the properties of the -OCF3 group).

- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

"2-Bromo-4-(trifluoromethoxy)benzyl alcohol" safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol. As a brominated and fluorinated organic compound, it is crucial for laboratory personnel to approach its handling with a thorough understanding of its potential hazards and the necessary mitigation strategies. This document synthesizes available data on structurally similar compounds and general best practices for handling halogenated organic substances to offer a robust framework for its safe utilization in research and development settings. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

Due to the limited specific toxicity data for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol, a conservative approach to hazard identification is warranted. The assessment is based on the known hazards of structurally related compounds, such as benzyl alcohol and other halogenated aromatic compounds.

Potential Health Effects:

-

Eye Irritation: Based on related benzyl alcohol compounds, this chemical is expected to cause serious eye irritation.[3][4] Direct contact may result in redness, pain, and potential damage to the cornea.

-

Skin Irritation: Halogenated organic compounds can be irritating to the skin upon prolonged or repeated contact.[5][6]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[5]

-

Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[3][5] Benzyl alcohol, a related compound, is known to be harmful if swallowed, potentially leading to central nervous system depression.[7]

Physical and Chemical Hazards:

-

Thermal Decomposition: When heated to decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

-

Moisture Sensitivity: Some sources indicate that related compounds can be moisture-sensitive.[2]

Quantitative Data Summary

The following table summarizes key data points for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol and a related compound, benzyl alcohol, for comparative risk assessment.

| Property | 2-Bromo-4-(trifluoromethoxy)benzyl alcohol | Benzyl Alcohol (for comparison) |

| CAS Number | 1736-74-9[2] | 100-51-6[4] |

| Molecular Formula | C8H6BrF3O2[2] | C7H8O |

| Appearance | Colorless Liquid[2] | Colorless liquid |

| Known Hazards | Data not fully available; handle as potentially hazardous.[2] | Harmful if swallowed or inhaled, Causes serious eye irritation.[4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

-

Fume Hood: All handling of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or dust.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants.[10]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area and tested regularly.[5]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Nitrile gloves are recommended for incidental contact.[11] For prolonged handling or immersion, consider heavier-duty gloves and consult manufacturer-specific permeation data. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[12]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect skin and clothing.[9]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations when handling 2-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Caption: Workflow for the safe handling of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following is a generalized protocol for a common laboratory procedure involving a solid chemical like 2-Bromo-4-(trifluoromethoxy)benzyl alcohol. This should be adapted to the specifics of your experiment.

Protocol: Weighing and Preparing a Solution

-

Preparation:

-

Before entering the lab, review the Safety Data Sheet (SDS) for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol and any other reagents being used.

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Don the required PPE: chemical splash goggles, nitrile gloves, and a lab coat.[11]

-

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Use a tared weigh boat or appropriate glassware to carefully weigh the desired amount of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol.

-

Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.

-

-

Solution Preparation:

-

Place a stir bar in the reaction flask.

-

Carefully add the weighed 2-Bromo-4-(trifluoromethoxy)benzyl alcohol to the reaction flask.

-

Slowly add the desired solvent to the flask.

-

Secure the flask to a clamp on a lattice or ring stand within the fume hood.[13]

-

Begin stirring to dissolve the compound.

-

-

Cleanup:

-

Carefully clean any spills within the balance and fume hood using appropriate methods.

-

Dispose of the weigh boat and any contaminated materials (e.g., paper towels) in the designated halogenated organic waste container.[9]

-

-

Post-Procedure:

-

Once the experiment is complete, decontaminate all glassware.

-

Remove gloves and wash hands thoroughly with soap and water.[12]

-

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

-

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental compliance.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled.

Disposal:

-

Dispose of waste in accordance with all applicable local, regional, national, and international regulations.

-

2-Bromo-4-(trifluoromethoxy)benzyl alcohol and materials contaminated with it should be disposed of as hazardous waste.

-

Collect in a designated, properly labeled "Halogenated Organic Waste" container.[9] Do not dispose of it down the drain.

Conclusion

While 2-Bromo-4-(trifluoromethoxy)benzyl alcohol may not have a fully characterized toxicological profile, a prudent and informed approach to its handling is paramount. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the potential of this valuable chemical intermediate. Adherence to these guidelines fosters a culture of safety that is foundational to scientific excellence.

References

- Actylis Lab Solutions. (2024, July 8).

- 3M. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.

- ChemSupply Australia. (2024, September 3).

- Santa Cruz Biotechnology. (n.d.). Benzyl alcohol.

- Merck Millipore. (2025, July 23).

- Fisher Scientific. (2025, December 19).

- Thermo Fisher Scientific. (2025, September 19).

- Cerritos College. (n.d.).

- Sigma-Aldrich. (2025, July 23).

- Carl ROTH. (2020, February 12).

- Thermo Fisher Scientific. (2025, October 8).

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Braun Research Group. (n.d.).

- TigerWeb. (n.d.).

- Benchchem. (n.d.). 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. 3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | 2090282-94-1 | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. chemsupply.com.au [chemsupply.com.au]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. hscprep.com.au [hscprep.com.au]

- 10. actylislab.com [actylislab.com]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cerritos.edu [cerritos.edu]

"2-Bromo-4-(trifluoromethoxy)benzyl alcohol" reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol

Abstract

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is a highly functionalized aromatic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique trifecta of reactive sites—the benzylic alcohol, the aryl bromide, and the electronically modified aromatic ring—offers a versatile platform for complex molecular synthesis. The presence of the strongly electron-withdrawing trifluoromethoxy group and the strategically positioned bromine atom dictates a distinct reactivity profile.[1][2][3] This guide provides a comprehensive exploration of this profile, grounded in mechanistic principles and field-proven insights. We will dissect the reactivity at each functional group, offering detailed experimental protocols and explaining the causal relationships behind methodological choices to empower researchers in leveraging this valuable intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol is fundamentally governed by the interplay of its constituent functional groups.

-

Benzylic Alcohol (-CH₂OH): This primary alcohol is a versatile handle for oxidation to the corresponding aldehyde or carboxylic acid, as well as for nucleophilic substitution and ether/ester formation. Its reactivity is modulated by the electronic nature of the substituted phenyl ring.

-

Aryl Bromide (C-Br): The carbon-bromine bond is the principal site for transition-metal-catalyzed cross-coupling reactions, serving as a robust linchpin for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethoxy Group (-OCF₃): This substituent exerts a powerful influence on the molecule's properties. It is strongly electron-withdrawing via the inductive effect and highly lipophilic, which can enhance the metabolic stability and membrane permeability of derivative compounds in drug discovery programs.[1][2][3] This electronic pull deactivates the aromatic ring towards electrophilic substitution but simultaneously influences the reactivity of the other functional groups.

Caption: Key reactive centers of the title compound.

Reactions at the Benzylic Alcohol Center

The primary alcohol moiety is a key site for synthetic elaboration. Its transformations are classic reactions, but their success with this substrate depends on understanding the electronic influence of the ring substituents.

Oxidation to Aldehyde and Carboxylic Acid

The oxidation of benzyl alcohols is a fundamental transformation.[4] The electron-withdrawing nature of the bromo and trifluoromethoxy groups can make the benzylic C-H bonds stronger and the alcohol slightly less nucleophilic, potentially requiring more forcing conditions compared to electron-rich benzyl alcohols.[5][6][7]

-

To Aldehyde: Mild, selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation conditions are effective.

-

To Carboxylic Acid: Stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily convert the alcohol to the corresponding 2-bromo-4-(trifluoromethoxy)benzoic acid, another valuable synthetic intermediate.[8]

| Target Product | Reagent(s) | Solvent | Typical Temp. (°C) | Key Considerations |

| Aldehyde | Dess-Martin Periodinane (DMP) | DCM | Room Temp | Anhydrous conditions; short reaction times. |

| Aldehyde | Pyridinium Chlorochromate (PCC) | DCM | Room Temp | Stoichiometric Cr; requires careful handling. |

| Carboxylic Acid | KMnO₄, NaOH (aq) | H₂O/t-BuOH | 80-100 | Strong oxidant; workup requires acidification. |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 to RT | Highly acidic; not suitable for acid-labile groups. |

-

Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.2 M).

-

Addition: Add 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq). Cool the solution to 0 °C in an ice bath.

-

Oxidation: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 20 minutes until the layers are clear.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide functionality is arguably the most powerful synthetic handle on the molecule, enabling access to a vast chemical space through palladium-catalyzed cross-coupling reactions. The success of these reactions often hinges on the correct choice of catalyst, ligand, and base to overcome the electronic deactivation of the aromatic ring.[9][10]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

This reaction forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling the aryl bromide with an organoboron reagent. For an electron-deficient substrate like this, the oxidative addition of Pd(0) to the C-Br bond is generally feasible. The choice of ligand is critical to facilitate the subsequent steps and prevent catalyst deactivation.[9]

-

Causality: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often preferred. Their steric bulk promotes the reductive elimination step, while their electron-donating nature stabilizes the palladium center throughout the catalytic cycle, enhancing overall efficiency.

-

Setup: In a Schlenk flask, combine 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Catalyst Premix: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Reaction Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[10]

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing many pharmaceutical agents. It couples the aryl bromide with a primary or secondary amine.

-

Causality: The choice of base is critical and depends on the pKa of the amine. Weaker bases like Cs₂CO₃ are often used for less acidic amines, while stronger bases like NaOtBu or LHMDS are used for more acidic amines or amides. The ligand system must be robust to prevent β-hydride elimination if aliphatic amines are used.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ |

| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / RuPhos | NaOtBu |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N |

| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ |

Reactions Involving the Benzylic Carbon

Nucleophilic Substitution

The benzylic alcohol can be converted into a better leaving group, such as a benzyl bromide or tosylate, to facilitate nucleophilic substitution reactions.

-

Activation: Reaction with PBr₃ or SOCl₂ converts the alcohol to the corresponding benzyl bromide or chloride.

-

Substitution: The resulting benzyl halide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, thiolates).

-

Mechanistic Insight: The presence of the strongly electron-withdrawing -OCF₃ group destabilizes the formation of a benzylic carbocation.[7][11] Therefore, these substitutions are highly likely to proceed via an Sₙ2 mechanism rather than an Sₙ1 mechanism. This is a critical consideration for stereochemical outcomes if a chiral center were present.

Caption: Two-step workflow for benzylic substitution.

Summary and Outlook

2-Bromo-4-(trifluoromethoxy)benzyl alcohol presents a predictable yet powerful reactivity profile. The hydroxyl group allows for oxidation and substitution, while the aryl bromide serves as a premier anchor point for sophisticated cross-coupling chemistry. The trifluoromethoxy group, while primarily acting as an electronic and physicochemical modulator, critically influences the conditions required for these transformations. By understanding the causal relationships between the molecular structure and the choice of reagents and conditions, researchers can effectively and efficiently utilize this compound to construct complex molecular architectures for next-generation pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.).CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.

- Google Patents. (n.d.).CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

ACS Omega. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]

- Google Patents. (n.d.).CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.6: Extra Topics on Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 8). (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. Retrieved from [Link]

-

ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Quora. (2017, February 15). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Retrieved from [Link]

-

ResearchGate. (n.d.). Competition reaction between electron‐donating and withdrawing benzyl alcohols. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. Retrieved from [Link]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

Filo. (2026, January 3). Consider the following benzyl alcohol: (I) CH₂OH attached to a.... Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Consider the following benzyl alcohol: (I) CH₂OH attached to a benzene r.. [askfilo.com]

- 8. 2-Bromo-4-(trifluoromethoxy)benzonic acid | 1138331-74-4 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

The Strategic Application of 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization

Introduction: A Versatile Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This functional group can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the pKa of nearby functionalities, all of which are critical for optimizing drug-like characteristics.[1][2] When combined with a synthetically versatile handle like a bromo-substituted aromatic ring, the resulting molecule becomes a powerful intermediate for the construction of complex molecular architectures.

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is one such high-value building block. Its unique trifunctional nature—a reactive benzyl alcohol, a site for cross-coupling reactions at the bromine-substituted position, and the influential trifluoromethoxy group—makes it an indispensable tool for medicinal chemists. This guide provides a comprehensive overview of the synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol and detailed protocols for its application in key synthetic transformations relevant to drug development.

Physicochemical Properties and Strategic Importance

The utility of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol in medicinal chemistry is rooted in the distinct properties conferred by its constituent functional groups.

| Property | Functional Group | Implication in Drug Design |

| Enhanced Lipophilicity | Trifluoromethoxy (-OCF₃) | Improves membrane permeability and oral absorption. Can enhance binding to hydrophobic pockets of target proteins.[2] |

| Metabolic Stability | Trifluoromethoxy (-OCF₃) | The C-F bonds are highly resistant to metabolic degradation, leading to a longer biological half-life of the drug candidate.[1] |

| Modulation of Acidity/Basicity | Trifluoromethoxy (-OCF₃) | As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, influencing ionization at physiological pH and receptor interactions.[2] |

| Cross-Coupling Handle | Bromo (-Br) | Provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Myaura, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] |

| Derivatization Site | Benzyl Alcohol (-CH₂OH) | Can be easily oxidized to the corresponding aldehyde for further modifications, or converted into ethers, esters, and amines to explore structure-activity relationships. |

Synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol can be efficiently achieved from commercially available 2-bromo-4-(trifluoromethoxy)toluene through a two-step process involving benzylic bromination followed by hydrolysis. This approach is analogous to the preparation of similar substituted benzyl alcohols.[1]

Workflow for the Synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol

Caption: Synthetic workflow for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol

Part A: Benzylic Bromination of 2-Bromo-4-(trifluoromethoxy)toluene

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part B: Hydrolysis to 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromo-4-(trifluoromethoxy)benzyl bromide from the previous step in a solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Base: Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is no longer detectable.[1]

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-(trifluoromethoxy)benzyl alcohol.

Applications in Medicinal Chemistry: Key Derivatization Protocols

The synthetic utility of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol is demonstrated through its conversion into various key intermediates.

Oxidation to 2-Bromo-4-(trifluoromethoxy)benzaldehyde

The corresponding aldehyde is a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of heterocycles. The oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis.[4]

Caption: Oxidation of the benzyl alcohol to the corresponding aldehyde.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane (DCM).

-

Addition of Alcohol: Add a solution of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in DCM dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts. Wash the pad thoroughly with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography if necessary.

Etherification Reactions

The formation of benzyl ethers is a common strategy to introduce lipophilic side chains or to link different molecular fragments. The Williamson ether synthesis is a classic and reliable method for this transformation.[5]

Protocol 3: Williamson Ether Synthesis

-

Deprotonation: In a flame-dried flask under an inert atmosphere, suspend a strong base such as sodium hydride (NaH, 1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the suspension to 0°C.

-

Alcohol Addition: Slowly add a solution of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in dry THF to the suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

-

Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude ether by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[3][6]

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Reaction Setup: In a reaction vessel, combine 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter, concentrate, and purify the crude product by column chromatography to obtain the desired biaryl-containing benzyl alcohol.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzyl alcohol is a strategically important and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and its three distinct functional groups offer multiple avenues for derivatization. By leveraging the unique properties of the trifluoromethoxy group and the synthetic flexibility of the bromo and alcohol functionalities, researchers can efficiently generate diverse libraries of complex molecules for the discovery of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for the effective utilization of this powerful building block in drug development programs.

References

- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents.

- CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents.

-

The Indispensable Role of 2-Bromo-4-fluorobenzyl alcohol in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap. Available at: [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters. Available at: [Link]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC - NIH. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. Available at: [Link]

-

Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF - ResearchGate. Available at: [Link]

- US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents.

-

Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis Lab Report - 1468 Words - Cram. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

-

Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate - SciSpace. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]

Sources

- 1. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 6. tcichemicals.com [tcichemicals.com]

Application Note: High-Efficiency Sonogashira Coupling of 2-Bromo-4-(trifluoromethoxy)benzyl Alcohol Derivatives

Abstract & Strategic Value

The incorporation of the trifluoromethoxy (

This guide details the Sonogashira cross-coupling of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol . This substrate presents a unique "push-pull" challenge: the electron-withdrawing

Scientific Foundation & Mechanistic Insight

Electronic & Steric Landscape

Success with this substrate requires understanding two competing forces:

-

Electronic Activation (The

Effect): The -

The Ortho-Effect (The Hydroxyl Challenge): The free benzyl alcohol at the ortho position presents a coordination risk. While free alcohols are generally tolerated in Sonogashira couplings, the proximity to the metal center can facilitate:

-

Coordination: Acting as a weak ligand, potentially slowing transmetallation.

-

Cyclization: Post-coupling, the hydroxyl group can attack the alkyne (5-exo-dig) to form phthalans (dihydroisobenzofurans), a common side reaction in ortho-alkynyl benzyl alcohols.

-

The Catalytic Cycle & Critical Control Points

The following diagram illustrates the standard catalytic cycle adapted for this substrate, highlighting the specific influence of the

Figure 1: Catalytic cycle showing the activation by the trifluoromethoxy group and the potential downstream cyclization pathway.

Experimental Protocol

Materials & Reagents[1][2][3][4]

-

Substrate: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 equiv).

-

Alkyne: Terminal alkyne (1.2 equiv).

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2-5 mol%).-

Why: Robust, air-stable precursor that generates the active Pd(0) species in situ.

-

-

Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%).

-

Why: Essential for generating the copper acetylide nucleophile under mild conditions.

-

-

Base/Solvent: Triethylamine (

) or Diethylamine ( -

Inert Gas: Argon or Nitrogen (High Purity).

Method A: Direct Coupling (Preferred)

Best for substrates where the alkyne does not possess highly electron-withdrawing groups that would encourage immediate cyclization.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charging: Add 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 mmol),

(0.03 mmol), and CuI (0.02 mmol) to the flask.-

Critical: Add solids before liquids to ensure accurate weighing and inert purging.

-

-

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed anhydrous THF (3 mL) and

(3 mL) via syringe.-

Note: A 1:1 mixture of THF:Amine balances solubility with basicity.

-

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Exotherm Check: Watch for a mild exotherm or color change (often yellow

dark brown/black) indicating active catalyst formation.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Optimization: If conversion is <50% after 4 hours (check TLC), heat to 50°C. Avoid boiling temperatures to prevent cyclization.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with saturated

(2 x 15 mL) to remove copper salts (blue aqueous layer). -

Wash with Brine (15 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

Method B: Coupling with Protection (High Fidelity)

Use if Method A yields significant cyclized byproduct (phthalan) or if the alcohol interferes with the alkyne functionality.

-

Protection: Treat the starting material with TBDMS-Cl and Imidazole in DCM to generate the silyl ether.

-

Coupling: Perform the Sonogashira coupling as described in Method A.

-

Deprotection: Cleave the silyl group using TBAF (1.0 M in THF) post-coupling.

Data Interpretation & Troubleshooting

Solvent Screening Data

The choice of solvent significantly impacts the reaction rate and the ratio of linear product vs. cyclized byproduct.

| Solvent System | Temp (°C) | Time (h) | Yield (Linear) | Yield (Cyclized) | Notes |

| THF / Et | 25 | 6 | 88% | <2% | Recommended. Best balance. |

| DMF / Et | 60 | 3 | 65% | 15% | High temp promotes cyclization. |

| Toluene / Et | 80 | 12 | 40% | 5% | Poor solubility of catalyst/salts. |

| MeCN / Et | 25 | 8 | 70% | <1% | Good alternative, slower rate. |

Troubleshooting Guide

-

Issue: Homocoupling of Alkyne (Glaser Coupling)

-

Issue: "Stalled" Reaction (Black Precipitate)

-

Issue: Cyclization to Phthalan

Downstream Applications: Controlled Cyclization

While often a side reaction, the cyclization of these derivatives is a powerful route to Trifluoromethoxy-substituted Isobenzofurans , a valuable scaffold in bio-active compounds.

To intentionally drive this reaction:

-

Perform the Sonogashira coupling (Method A).

-

Do not isolate. Add AuCl

(2 mol%) or AgOTf to the crude mixture. -

Heat to 60°C for 2 hours.

-

Result: High yield of the cyclized dihydroisobenzofuran.

References

-

Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Leroux, F. R., et al. (2005). Trifluoromethoxy-substituted anilines and benzyl alcohols: Preparation and properties. Journal of Fluorine Chemistry, 126(7), 962-968. Link

-

Müller, T. J. J., et al. (2006).[9] Coupling-Isomerization Synthesis of Chalcones and Phthalans. Chemistry – A European Journal, 12(35), 9081-9094. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sigma-Aldrich. Product Specification: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol. Link(Generic verification link for commercially available building blocks).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains three distinct functional motifs that dictate the synthetic strategy:

-

Aryl Bromide (C-Br): Susceptible to hydrogenolysis (dehalogenation) under catalytic hydrogenation or strong metal hydride reduction.[1]

-

Trifluoromethoxy group (-OCF3): Generally robust but sensitive to extreme Lewis acidic conditions or specific metal-mediated cleavages.[1]

-

Benzylic Alcohol (-CH2OH): The target functionality, typically derived from the reduction of the corresponding benzoic acid or ester.

This guide addresses the specific side reactions encountered when reducing 2-bromo-4-(trifluoromethoxy)benzoic acid (the standard commercial precursor) to the target alcohol.

Critical Side Reactions & Troubleshooting (Q&A)

Issue 1: Hydrodebromination (Loss of Aryl Bromide)

User Question: “We are observing a ~15% impurity identified as 4-(trifluoromethoxy)benzyl alcohol by LC-MS. The bromine atom is missing. We are currently using Lithium Aluminum Hydride (LAH) at reflux. How do we prevent this?”

Technical Diagnosis: You are experiencing hydrodebromination .[1] While LAH is a powerful reducing agent, it is capable of reducing aryl halides, particularly aryl bromides and iodides, via a radical mechanism or nucleophilic aromatic substitution pathways, especially at elevated temperatures (reflux).[1]

Corrective Action:

-

Switch Reagent: Transition to Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS) . Borane is highly chemoselective for the carboxylic acid (-COOH) over the aryl halide (-Br).[1] It reduces the acid via an acyloxyborane intermediate which does not facilitate oxidative addition into the C-Br bond.[1]

-

Temperature Control: If you must use LAH (due to cost/availability), lower the temperature to 0°C and use a stoichiometric limiting amount (0.75 eq of LiAlH4, which provides 3 eq of hydride). However, this is risky.[1]

-

Avoid Catalytic Hydrogenation: Never use H₂/Pd-C for this transformation; it will quantitatively strip the bromine.[1]

Issue 2: The "Stuck" Aldehyde (Incomplete Reduction)[9]

User Question: “Our NMR shows a diagnostic peak at ~10 ppm. We have a persistent aldehyde intermediate (2-bromo-4-(trifluoromethoxy)benzaldehyde) that won't reduce further.[1] We are using BH₃·DMS.”

Technical Diagnosis: Incomplete reduction usually stems from reagent degradation or early quenching .[1] Borane reagents are moisture-sensitive.[1] If the bottle has been opened frequently, the molarity may have dropped, leaving you with insufficient hydride to complete the reduction from aldehyde to alcohol.

Corrective Action:

-

Titrate Reagent: Verify the active hydride content of your Borane solution.

-

Increase Stoichiometry: Use 1.5 to 2.0 equivalents of BH₃ relative to the acid. The first equivalent forms the triacyloxyborane (liberating H₂), and the subsequent hydrides perform the reduction.

-

Reflux Step: Unlike LAH, Borane reductions of benzoic acids often require a brief reflux period (or heating to 50°C) to break down the stable triacyloxyborane intermediate and drive the reaction to the alcohol.

Issue 3: Trifluoromethoxy Instability

User Question: “We see fluoride ions in our waste stream and a phenolic impurity. Is the -OCF3 group labile?”

Technical Diagnosis: The trifluoromethoxy group is generally stable to hydrides. However, if you are using Lewis Acid additives (like AlCl₃ or BF₃[1]·Et₂O in excess) to catalyze a weaker reductant, you may be triggering C-O bond cleavage.

Corrective Action:

-

Maintain Neutral/Basic Workup: Ensure the quenching process does not generate localized super-acidic hot spots.

-

Avoid Strong Lewis Acids: Stick to standard Borane or NaBH4/I2 systems which are mild.[1]

Visualizing the Reaction Landscape

The following diagram maps the primary reaction pathway against the competitive side reactions described above.

Figure 1: Reaction landscape showing the chemoselective path (Green) vs. common failure modes (Yellow/Red).

Recommended Protocol: Chemoselective Reduction[6][10]

Methodology: Borane-THF Reduction of Benzoic Acid.[1][2] Objective: Maximize yield while preserving the Aryl-Bromide bond.

| Parameter | Specification | Rationale |

| Substrate | 2-Bromo-4-(trifluoromethoxy)benzoic acid | Commercial starting material.[1] |

| Reagent | Borane-THF Complex (1.0 M) | Critical: Chemoselective for -COOH in presence of Ar-Br [1].[1] |

| Stoichiometry | 1.5 - 2.0 Equivalents | Excess required to overcome initial complexation.[1] |

| Solvent | Anhydrous THF | Standard solvent for borane stability.[1] |

| Temperature | 0°C addition | Gentle heating ensures breakdown of borane-ester intermediates.[1] |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

-

Charge: Add 2-Bromo-4-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C.[1]

-

Addition: Dropwise add BH₃·THF (1.0 M solution, 1.5 eq) over 30 minutes. Note: Hydrogen gas evolution will occur.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1 hour. If TLC shows starting material, heat to 50°C for 2 hours.

-

Checkpoint: Monitor disappearance of acid (polar spot) and appearance of alcohol (less polar).

-

-

Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane). Then add 1M HCl or saturated NH₄Cl.[1]

-

Workup: Extract with Ethyl Acetate. Wash organics with Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid.[1] If aldehyde remains, a quick wash with NaHSO₃ (bisulfite) solution can remove it.

Troubleshooting Logic Tree

Use this decision matrix when results deviate from expectations.

Figure 2: Diagnostic logic for identifying and correcting synthetic failures.

References

-

Brown, H. C., & Krishnamurthy, S. (1979).[1] Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.[1] (Establishes Borane chemoselectivity for -COOH vs Halogens).

-

Yoon, N. M., et al. (1973).[1] Selective Reductions.[1][3][2][4] XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry, 38(16), 2786–2792.[1]

-

Vertex AI Search Results. (2025). Synthesis of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol and analogs. (Confirmed via patent literature CN113233957A regarding borane/borohydride reduction preference over LAH for halogenated benzyl alcohols).

Technical Support Guide: Stability of 2-Bromo-4-(trifluoromethoxy)benzyl alcohol in Basic Media

This is the Technical Support Center for 2-Bromo-4-(trifluoromethoxy)benzyl alcohol .

Executive Summary

Researchers utilizing 2-Bromo-4-(trifluoromethoxy)benzyl alcohol in basic environments often encounter yield losses due to misinterpreting the stability of the trifluoromethoxy (-OCF

While the compound is stable under mild basic conditions (e.g., K

Module 1: Chemical Stability Profile

Functional Group Analysis

The stability of this molecule is dictated by the interplay of three functionalities:

| Functional Group | Stability in Base | Critical Risk Factor |

| Benzyl Alcohol ( | High (Reversible Deprotonation) | Susceptible to aerobic oxidation to aldehyde/acid in the presence of base and trace metals. |

| Trifluoromethoxy ( | Moderate | Defluorination/Hydrolysis occurs at pH > 12 or with super-bases (e.g., organolithiums), releasing F |

| Ortho-Bromide ( | High (Kinetic Stability) | Resistant to direct S |

The "Safe Operating Window" Matrix

Use this matrix to determine if your reaction conditions pose a stability risk.

| Base Strength | Solvent System | Temperature | Stability Rating | Recommendation |

| Mild (K | Aprotic (DMF, MeCN, THF) | 0°C – 40°C | Stable | Preferred condition for alkylation/protection. |

| Moderate (NaOH, KOH < 1M) | Biphasic (DCM/Water) | 0°C – 25°C | Conditional | Minimize exposure time (< 4h). Monitor for hydrolysis. |

| Strong (NaH, | Anhydrous (THF, Et | -78°C – 0°C | Caution | Risk of OCF |

| Forcing (NaOH > 2M, Reflux) | Aqueous/Alcoholic | > 60°C | Unstable | High risk of defluorination and ether cleavage. Avoid. |

Module 2: Troubleshooting & Diagnostics

Issue A: "I see a new spot on TLC that is more polar than my starting material."

Diagnosis: Defluorination / Hydrolysis.

Under strongly basic conditions (especially at high heat), the electron-withdrawing nature of the ring facilitates the attack of hydroxide on the

-

Mechanism: Nucleophilic attack leading to fluoride elimination, ultimately yielding a phenol or carboxylic acid derivative.

-

Solution: Switch to a weaker base (e.g., Cs

CO

Issue B: "My O-Alkylation (Williamson Ether Synthesis) yield is stalled at 40%."

Diagnosis: Steric Hindrance & Electronic Deactivation.

The ortho-bromine atom provides significant steric bulk, hindering the approach of electrophiles to the alkoxide oxygen. Furthermore, the electron-withdrawing

-

Solution:

-

Change Base/Solvent: Use NaH in DMF/THF (0°C) to ensure complete deprotonation before adding the electrophile.

-

Add Catalyst: Add 18-crown-6 (if using K bases) or TBAI (phase transfer) to increase the "nakedness" and reactivity of the alkoxide.

-

Issue C: "The reaction mixture turned dark brown/black."

Diagnosis: Oxidative Degradation. Benzyl alcohols are prone to oxidation to benzaldehydes in basic media if exposed to air (autoxidation). Benzaldehydes can then undergo base-mediated polymerization or Cannizzaro reactions.

-

Solution: Degas all solvents with Nitrogen/Argon for 15 minutes prior to base addition.

Module 3: Visualizing Stability Pathways

The following diagram illustrates the decision logic for handling this compound in basic media to avoid degradation.

Figure 1: Decision tree for selecting reaction conditions to maintain the structural integrity of the trifluoromethoxy and bromide groups.

Module 4: Validated Experimental Protocol

Protocol: Safe O-Alkylation (Williamson Ether Synthesis)

Objective: To alkylate the hydroxyl group without degrading the -OCF

Reagents:

-

Substrate: 2-Bromo-4-(trifluoromethoxy)benzyl alcohol (1.0 eq)

-

Electrophile: Alkyl Halide (1.2 eq)

-

Base: Sodium Hydride (60% in oil, 1.2 eq) OR Cesium Carbonate (2.0 eq)

-

Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step:

-

Preparation: Dry the reaction vessel and purge with Argon.

-

Dissolution: Dissolve the substrate in anhydrous DMF.

-

Deprotonation (Critical Step):

-

If using NaH: Cool to 0°C . Add NaH portion-wise. Stir for 30 min at 0°C. (Do not let it warm to >RT before adding electrophile to minimize side reactions).

-

If using Cs

CO

-

-

Addition: Add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat above 50°C.

-

Monitoring: Check TLC/LCMS after 2 hours. Look for the disappearance of the alcohol.

-

Quench: Pour into saturated NH

Cl solution (mildly acidic quench neutralizes residual base immediately).

Why this works:

-

Temperature Control: Keeping the reaction

RT prevents the activation energy threshold for -

Inert Atmosphere: Prevents the oxidation of the benzylic position [2].

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a Suzuki Coupling with aqueous base (Na

Q2: Is the trifluoromethoxy group stable to Lithium-Halogen Exchange (n-BuLi)?

A: Proceed with extreme caution. While

Q3: Why is my yield lower than the non-brominated analog? A: The bromine at the 2-position creates a "steric wall." If you are trying to attach a bulky protecting group (like TBDMS or Trityl), the reaction kinetics will be significantly slower. Switch to a smaller protecting group (MOM, PMB) or use more forcing conditions (higher concentration, better leaving group) rather than higher temperature.

References

-

Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem, 4(11), 1769-1780.

-

Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2." Science, 305(5684), 700-702.

-

Schlosser, M. (2005). "The 2×3 Isomeric Trifluoromethoxyphenyllithiums: A Comparative Study." European Journal of Organic Chemistry, 2005(16), 3449-3453.

Sources

Technical Support: Troubleshooting Grignard Reactions for Substituted Benzyl Alcohols

Status: Operational Ticket ID: GRIG-BNZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing substituted benzyl alcohols via Grignard reagents presents a unique paradox: Benzyl halides are highly reactive, yet this very reactivity predisposes them to the "Benzyl Curse"—Wurtz homocoupling (

This guide moves beyond textbook definitions to provide field-tested protocols for suppressing homocoupling, accurately titrating unstable reagents, and ensuring clean isolation.

Module 1: The Formation Stage (Suppressing Wurtz Coupling)

The primary failure mode for benzyl Grignard reagents is not initiation, but dimerization. The radical character of the carbon-magnesium bond formation allows the forming Grignard (

Protocol A: The "High Dilution" Method (Standard)

Best for: Stable benzyl halides with minimal steric hindrance.

The Logic: By keeping the concentration of the benzyl halide low relative to the magnesium, you statistically favor the reaction of

-

Solvent Choice: Use Diethyl Ether (

) over THF. The lower polarity of ether destabilizes the Schlenk equilibrium, reducing the nucleophilicity of the carbon species and slowing the dimerization rate. -

Magnesium Prep: Use 1.5 - 2.0 equivalents of Mg turnings. Dry stir under Argon for 2 hours (crushing the oxide layer).

-

Initiation: Add 5% of the benzyl halide solution. If no exotherm/turbidity occurs within 5 minutes, add 1,2-dibromoethane (0.05 eq). Avoid Iodine if possible; it can sometimes promote radical coupling in benzylic systems.

-

The Critical Step (Addition): Add the remaining benzyl halide dropwise over 2–4 hours using a syringe pump.

-

Target Concentration: Final concentration should not exceed 0.5 M.

-

Protocol B: The "Turbo" Exchange (Advanced)

Best for: Electron-deficient benzyl halides or those prone to severe polymerization.

The Logic: Instead of forming the Grignard from

-

Dissolve benzyl bromide in anhydrous THF at -40°C.

-

Add

(1.1 eq) dropwise. -

Stir for 30–60 minutes.

-

Validation: Quench a small aliquot with

and check NMR for deuterium incorporation (

Troubleshooting: Initiation Failure

If your reaction refuses to start, follow this logic flow.

Module 2: Quality Control (Titration)

Never assume the theoretical molarity. Benzyl Grignards degrade over time.

The Love Method (Salicylaldehyde Phenylhydrazone)

Why this method? Unlike phenanthroline methods, this provides a distinct, sharp endpoint even in colored/turbid solutions common with benzyl reagents.

Reagents:

-

Indicator: Salicylaldehyde phenylhydrazone (solid).[2]

-

Solvent: Anhydrous THF.

Procedure:

-

Weigh ~0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.

-

Dissolve in 5 mL dry THF (Solution is Yellow ).

-

Add the Grignard reagent dropwise via a tared syringe.

-